2,6-Dibromonicotinoyl chloride
Description
Significance of Nicotinoyl Chloride Scaffolds in Synthetic Chemistry
The nicotinoyl chloride scaffold, derived from nicotinic acid (vitamin B3), is a fundamental building block in medicinal chemistry and materials science. The pyridine (B92270) ring is a common motif in many biologically active molecules and functional materials. The presence of the acyl chloride group provides a reactive handle for the introduction of various functionalities through nucleophilic acyl substitution reactions. This allows for the construction of amides, esters, and ketones, which are prevalent in pharmaceuticals, agrochemicals, and polymers.
Overview of Dihalogenated Nicotinoyl Chloride Derivatives in Advanced Organic Synthesis
The introduction of two halogen atoms onto the nicotinoyl chloride backbone significantly enhances its utility in advanced organic synthesis. Dihalogenated derivatives, such as the dichloro and dibromo analogs, offer multiple reactive sites for sequential and site-selective functionalization. The carbon-halogen bonds can participate in a variety of cross-coupling reactions, most notably palladium-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.com This dual reactivity of the acyl chloride and the halogen substituents makes dihalogenated nicotinoyl chlorides powerful tools for the rapid assembly of complex molecular scaffolds.
Research Context for 2,6-Dibromonicotinoyl Chloride as a Strategic Intermediate
This compound, while not extensively documented in the scientific literature, is poised as a strategic intermediate for several reasons. The two bromine atoms at the 2 and 6 positions of the pyridine ring are susceptible to a range of transformations, including nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions. The acyl chloride at the 3-position provides a readily accessible point for diversification. This trifunctional nature allows for a modular and convergent approach to the synthesis of highly substituted pyridine derivatives, which are of significant interest in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2Br2ClNO |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
2,6-dibromopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H |
InChI Key |
ZXQZIDNJNVFTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)Cl)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2,6 Dibromonicotinoyl Chloride
Precursor Synthesis Strategies for 2,6-Dibromonicotinic Acid
The creation of the 2,6-dibromonicotinic acid framework is the most challenging aspect of the synthesis. Direct bromination of nicotinic acid itself is generally not a viable route for achieving the desired 2,6-disubstitution pattern due to the directing effects of the pyridine (B92270) nitrogen and the carboxyl group, which favor substitution at other positions. Therefore, multi-step strategies commencing with a pre-functionalized pyridine ring are typically employed.
Direct halogenation of the pyridine ring of nicotinic acid is complex. The pyridine ring is electron-deficient and thus less reactive towards electrophilic substitution than benzene (B151609). Furthermore, the reaction conditions can lead to a mixture of isomers. For instance, the bromination of nicotinic acid often yields 5-bromonicotinic acid google.com. To achieve the specific 2,6-dibromo substitution pattern, a more controlled, multi-step approach is necessary.
A common strategy involves starting with an already 2,6-dihalogenated pyridine. For example, 2,6-dibromopyridine (B144722) can be synthesized from the more readily available 2,6-dichloropyridine (B45657) via a halogen exchange reaction. This process is typically carried out by treating 2,6-dichloropyridine with a bromide source under elevated temperatures.
One patented method describes the reaction of 2,6-dichloropyridine with hydrobromic acid or a mixture of sodium bromide and hydrobromic acid. The reaction is conducted at temperatures ranging from 80-150°C under reflux conditions for an extended period, often 24 hours, to drive the halogen exchange to completion google.comwikipedia.org. Another approach involves passing hydrogen bromide gas through a solution of 2,6-dichloropyridine in anhydrous acetic acid at approximately 110°C uwindsor.ca. These methods provide a reliable route to 2,6-dibromopyridine, a key intermediate for the target acid.
As direct regioselective bromination of nicotinic acid to the 2,6-dihalo product is inefficient, regioselectivity is achieved by functionalizing a symmetrically substituted precursor. The key step is the introduction of a carboxyl group at the 3-position of the 2,6-dibromopyridine ring. This is accomplished through a metalation reaction followed by carboxylation.
This transformation leverages the principles of directed ortho-metalation (DoM), where a functional group directs deprotonation to an adjacent position wikipedia.orgorganic-chemistry.org. In the case of 2,6-dibromopyridine, the pyridine nitrogen and the bromine atoms influence the acidity of the ring protons. The C-3 and C-5 protons are the most acidic. Treatment of 2,6-dibromopyridine with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), results in the regioselective deprotonation at the 3-position to form a 2,6-dibromo-3-lithiopyridine intermediate znaturforsch.combaranlab.orgchemicalbook.com.
This highly reactive organolithium species is then quenched with an electrophile. For the synthesis of 2,6-dibromonicotinic acid, the electrophile is carbon dioxide, usually in its solid form (dry ice). The lithiated pyridine attacks the carbon atom of CO₂, and a subsequent acidic workup protonates the resulting carboxylate salt to yield the desired 2,6-dibromonicotinic acid. This metalation-carboxylation sequence ensures that the carboxyl group is introduced exclusively at the C-3 position, thus providing the required substitution pattern.
Optimizing the reaction conditions is critical for maximizing the yield and purity of 2,6-dibromonicotinic acid.
For the initial halogen exchange step to produce 2,6-dibromopyridine, the key parameters are temperature and reaction time. The reaction of 2,6-dichloropyridine with a bromide source typically requires high temperatures (80-150°C) and prolonged reaction times (up to 24 hours) to achieve high conversion google.com. The choice of bromide source (HBr gas vs. NaBr/HBr(aq)) can also influence the reaction efficiency and workup procedure wikipedia.orguwindsor.ca.
For the subsequent lithiation and carboxylation step, strict control of the reaction environment is paramount.
Table 1: Key Parameters for the Lithiation-Carboxylation of 2,6-Dibromopyridine| Parameter | Condition | Rationale |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | The organolithium intermediate is highly reactive with oxygen and moisture. |
| Solvent | Anhydrous, aprotic (e.g., THF, Diethyl ether) | Prevents quenching of the strong base and the organolithium intermediate. |
| Base | Strong, non-nucleophilic (e.g., n-BuLi, LDA) | Required to deprotonate the electron-deficient pyridine ring. |
| Temperature | Low (typically -78°C) | Prevents side reactions and ensures the stability of the lithiated intermediate. |
| CO₂ Source | Dry Ice (solid CO₂) | Provides a solid, high-purity source of the electrophile. |
| Workup | Acidic (e.g., dilute HCl) | Protonates the lithium carboxylate salt to yield the final carboxylic acid. |
Careful addition of the base at low temperature is crucial to control the exothermic reaction and prevent undesired side reactions. Similarly, using a large excess of freshly crushed dry ice ensures efficient trapping of the organolithium intermediate.
Purification and Isolation Protocols for Research-Grade 2,6-Dibromonicotinoyl Chloride
Achieving high purity is critical for the subsequent use of this compound in research and synthesis. The primary purification techniques involve chromatographic separation and crystallization.
Chromatography is a powerful tool for purifying organic compounds. For a reactive species like an acyl chloride, care must be taken to choose appropriate conditions to avoid degradation. Normal-phase column chromatography using silica (B1680970) gel is a common approach. The choice of eluent is critical; non-protic solvents must be used to prevent hydrolysis of the acyl chloride. A solvent system typically consists of a non-polar solvent such as hexane (B92381) or heptane, with a slightly more polar, non-protic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) added to achieve the desired separation.
The progress of the separation is monitored by thin-layer chromatography (TLC). To visualize the product on a TLC plate, one can add a trace amount of a protic solvent like methanol (B129727) to a small sample of the reaction mixture; this converts the acyl chloride to its corresponding ester, which is less polar than the starting carboxylic acid and can be easily identified. researchgate.net Fractions containing the pure product, as determined by TLC analysis, are then combined and the solvent is removed under reduced pressure to yield the purified this compound.
Crystallization is an effective method for purifying solid organic compounds. If this compound is obtained as a solid, it can be purified by recrystallization from an appropriate solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals of the pure compound, while impurities remain dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried under vacuum. For solid acyl chlorides prepared via methods like the BTC/DMF synthesis, recrystallization from a solvent such as ethyl acetate has been shown to be an effective purification step. jcsp.org.pk
Reactivity and Mechanistic Investigations of 2,6 Dibromonicotinoyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
The presence of the acyl chloride functional group makes 2,6-Dibromonicotinoyl chloride a potent acylating agent. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atom. This facilitates a variety of nucleophilic acyl substitution reactions. masterorganicchemistry.com These reactions generally proceed through a common mechanistic pathway where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group, to form a new carbonyl compound. libretexts.orgyoutube.com
Studies on Amidation Reactions with Various Amines
The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of N-substituted 2,6-dibromonicotinamides. The reaction is typically rapid and often exothermic. chemguide.co.uk It is common practice to use two equivalents of the amine; one acts as the nucleophile, while the second serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) salt. chemguide.co.uk Alternatively, one equivalent of the amine can be used in conjunction with a non-nucleophilic base like pyridine (B92270) or triethylamine. hud.ac.ukcommonorganicchemistry.com
Table 1: Representative Amidation Reactions
| Nucleophilic Amine | Product |
|---|---|
| Ammonia (NH₃) | 2,6-Dibromonicotinamide |
| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2,6-dibromonicotinamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2,6-dibromonicotinamide |
Esterification Pathways with Alcohols and Phenols
This compound readily reacts with alcohols and phenols to form the corresponding esters. chemguide.co.uk These reactions, similar to amidation, often require the presence of a base such as pyridine to scavenge the HCl generated, which prevents potential acid-catalyzed degradation of the ester product. youtube.com The reactivity of the alcohol can influence reaction conditions, with primary alcohols being more reactive than secondary alcohols, and tertiary alcohols being significantly less reactive due to steric hindrance. nih.gov Phenols, while generally less nucleophilic than alcohols, also react to form phenyl esters. chemguide.co.uk
Table 2: Representative Esterification Reactions
| Alcohol/Phenol | Product |
|---|---|
| Methanol (B129727) (CH₃OH) | Methyl 2,6-dibromonicotinate |
| Ethanol (CH₃CH₂OH) | Ethyl 2,6-dibromonicotinate |
| 2-Propanol ((CH₃)₂CHOH) | Isopropyl 2,6-dibromonicotinate |
Exploration of Thioesterification with Thiols
In a reaction analogous to esterification, this compound can be converted to thioesters by treatment with thiols (mercaptans). Thioesters are important intermediates in organic synthesis. rsc.org The reaction mechanism follows the same nucleophilic acyl substitution pathway. Given that thiols are generally more nucleophilic than their corresponding alcohols, these reactions proceed efficiently. A base is also typically employed to neutralize the HCl byproduct. organic-chemistry.org
Table 3: Representative Thioesterification Reaction
| Thiol | Product |
|---|---|
| Ethanethiol (CH₃CH₂SH) | S-Ethyl 2,6-dibromonicotinothioate |
Mechanistic Characterization of Acyl Transfer Processes
The acyl transfer reactions of this compound are classic examples of the nucleophilic addition-elimination mechanism. chemguide.co.uk
Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com
Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion is ejected as the leaving group, a favorable process as chloride is a weak base. chemguide.co.uk
Deprotonation: If the nucleophile was neutral (like an amine or alcohol), the resulting product will have a positive charge. A base present in the reaction mixture (either a second equivalent of the amine or an added base like pyridine) removes a proton from the nucleophilic atom to yield the final, neutral substitution product and the corresponding ammonium salt. youtube.com
This two-step mechanism is characteristic of acyl substitutions and distinguishes them from the single-step Sₙ2 reactions. libretexts.org
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution (EAS). minia.edu.eg The reactivity of the pyridine ring in this compound is further diminished by the presence of three potent electron-withdrawing groups: two bromine atoms and an acyl chloride group. These groups reduce the electron density of the aromatic ring, deactivating it towards attack by electrophiles. libretexts.org
Investigating Potential for Further Halogenation (e.g., Directed Bromination)
Further halogenation of the this compound ring is expected to be extremely challenging. The cumulative deactivating effect of the two bromo substituents and the meta-directing acyl chloride group makes the ring highly unreactive towards electrophiles. minia.edu.eglibretexts.org Standard halogenation conditions, which typically involve a Lewis acid catalyst like FeBr₃ or AlCl₃ to generate a potent electrophile (e.g., Br⁺), would likely require harsh conditions, if the reaction is to proceed at all. youtube.com
Should a reaction be forced to occur, the position of the incoming electrophile would be determined by the directing effects of the existing substituents.
The acyl chloride group at position 3 is a deactivating, meta-director, which would direct an incoming electrophile to position 5.
The bromine atom at position 2 is a deactivating, ortho, para-director, directing to positions 4 and 6 (position 6 is already substituted).
The bromine atom at position 6 is a deactivating, ortho, para-director, directing to positions 2 and 4 (position 2 is already substituted).
Considering these effects, the directing vectors from all three substituents converge on positions 4 and 5. The acyl chloride group strongly directs to position 5. The bromine at position 6 directs to position 4, while the bromine at position 2 also directs to position 4. Therefore, any potential electrophilic substitution would most likely occur at the C-4 or C-5 positions, but the severe deactivation of the ring makes such reactions synthetically impractical.
Nitration and Sulfonation Studies on the Dibromopyridine Core
Electrophilic aromatic substitution (EAS) reactions, such as nitration and sulfonation, on the pyridine nucleus are generally challenging. The ring nitrogen atom exerts a strong deactivating effect, which is further intensified by protonation under the acidic conditions typically required for these reactions. rsc.orgnih.gov This deactivation makes the pyridine ring significantly less nucleophilic than benzene, requiring more forcing conditions to achieve substitution. wikipedia.org The electrophile preferentially attacks the C-3 (meta) position, as attack at the C-2 or C-4 positions results in an energetically unfavorable resonance structure where the positive charge resides on the electronegative nitrogen atom. nih.govwikipedia.org
Nitration: Direct nitration of 2,6-dibromopyridine (B144722) itself is not extensively documented, likely due to the severe deactivation of the ring. However, studies on substituted dibromopyridine derivatives provide insight into this transformation. For instance, the nitration of 4-amino-2,6-dibromopyridine has been successfully achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. mdpi.com In this case, the activating amino group at the C-4 position facilitates the electrophilic attack, directing the nitro group to the C-3 position.
A typical procedure involves dissolving the substituted dibromopyridine in concentrated sulfuric acid, cooling the mixture, and cautiously adding concentrated nitric acid. mdpi.com The reaction is often performed at temperatures between 0°C and room temperature. mdpi.com
Sulfonation: Specific studies on the direct sulfonation of the 2,6-dibromopyridine core are scarce in the literature. Generally, the sulfonation of pyridine requires high temperatures and the use of fuming sulfuric acid (sulfur trioxide in sulfuric acid). wikipedia.orgscholaris.ca The reaction is reversible, which can be utilized in synthesis by employing the sulfonic acid group as a temporary blocking group. scholaris.ca Given the deactivating nature of the two bromine atoms in addition to the ring nitrogen, it can be inferred that the sulfonation of 2,6-dibromopyridine would be an exceptionally difficult transformation, requiring harsh reaction conditions.
Cross-Coupling Reactions Involving the Bromine Atoms
The bromine atoms at the C-2 and C-6 positions of the pyridine ring are prime sites for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile strategy for the synthesis of complex, highly substituted pyridine derivatives from readily available 2,6-dibromopyridine. nih.gov
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
Palladium catalysis is a cornerstone of modern organic synthesis, and numerous methods have been developed for the cross-coupling of aryl halides.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used palladium-catalyzed reactions for forming carbon-carbon bonds. core.ac.ukwikipedia.org It has been extensively applied to 2,6-dibromopyridine and its derivatives to synthesize a vast array of 2,6-disubstituted pyridines. mdpi.combeilstein-journals.orgacs.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a base (e.g., K₂CO₃, Na₂CO₃, or LiOᵗBu), and a suitable solvent system, which can include aqueous mixtures. core.ac.ukresearchgate.netnih.gov The reaction generally shows good functional group tolerance. orgsyn.org By carefully controlling the stoichiometry of the boronic acid, selective mono- or di-substitution can often be achieved. beilstein-journals.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl substituents at the C-2 and C-6 positions of the pyridine ring. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org The reaction is typically performed in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of a base, such as an amine. wikipedia.org It has been successfully employed to synthesize various alkynyl-substituted pyridines from polyhalogenated precursors. rsc.orgrsc.org For substrates like 3,5-dibromo-2,6-dichloropyridine, chemoselective coupling at the more reactive C-Br bonds can be achieved, demonstrating the fine control possible with this methodology. rsc.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the high reactivity and functional group tolerance of organozinc reagents compared to some other organometallics. youtube.com The organozinc species is typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc halide (e.g., ZnBr₂). youtube.comyoutube.com This method is highly effective for the synthesis of biaryl compounds, including those involving pyridine units. orgsyn.orgyoutube.com
Nickel-Catalyzed Cross-Coupling Approaches
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions. wikipedia.orgscholaris.ca Nickel-catalyzed cross-electrophile couplings, which directly couple two different organic electrophiles in the presence of a reducing agent (like manganese or zinc), have proven particularly effective for functionalizing pyridines. nih.govwisc.eduwisc.edu
These reactions can couple 2-chloropyridines with alkyl bromides, showcasing a different reactivity profile compared to palladium-catalyzed methods. wisc.edu The mechanism often involves distinct single-electron transfer (SET) pathways, allowing for the coupling of partners that are challenging for traditional two-electron processes. nih.gov The choice of ligand is critical in these reactions, with bipyridine and di(2-picolyl)amine (DPA) derivatives being commonly employed to modulate the catalyst's reactivity and selectivity. wisc.edutcichemicals.com
Mechanistic Pathways of Carbon-Bromine Bond Activation in Cross-Coupling
The fundamental step in all these cross-coupling reactions is the activation of the carbon-bromine bond, which typically occurs via oxidative addition to a low-valent transition metal center, usually Pd(0) or Ni(0).
The generic catalytic cycle for a palladium-catalyzed cross-coupling reaction (like Suzuki, Heck, or Negishi) can be summarized as follows:
Oxidative Addition: The active M(0) catalyst (M = Pd, Ni) inserts into the carbon-bromine bond of the dibromopyridine to form a square planar M(II) complex. wikipedia.orgwikipedia.org This is often the rate-determining step.
Transmetalation (for Suzuki and Negishi): The second coupling partner (organoboron or organozinc) undergoes transmetalation, where its organic group replaces the halide on the M(II) complex. In the Suzuki reaction, this step requires activation of the organoboron species by a base. wikipedia.org
Migratory Insertion (for Heck): The alkene coordinates to the M(II) complex and then inserts into the metal-carbon bond. libretexts.org
Reductive Elimination: The two organic fragments on the M(II) center couple and are eliminated, forming the new C-C bond and regenerating the M(0) catalyst, which re-enters the catalytic cycle. wikipedia.org
In nickel-catalyzed cross-electrophile couplings, the mechanism is more complex and can involve radical intermediates. It often begins with the selective oxidative addition of the more reactive electrophile (e.g., aryl iodide) to Ni(0). The resulting arylnickel(II) species can then react with an alkyl radical (generated from the second electrophile and a reductant) to form a diorganonickel(III) intermediate, which then undergoes reductive elimination. nih.gov
Ligand Design and Catalyst Optimization for Selective Coupling
The choice of ligand is paramount in controlling the reactivity, stability, and selectivity of the transition metal catalyst. Ligands can influence the electronic properties and steric environment of the metal center, thereby affecting the rates of oxidative addition, reductive elimination, and potential side reactions. nih.gov
For achieving selective mono-arylation of dihalo- or polyhalopyridines, careful tuning of the reaction conditions, including the catalyst, ligand, base, and stoichiometry of the coupling partner, is essential. beilstein-journals.org Bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or sterically encumbered biarylphosphines (e.g., RuPhos, XPhos), are often employed. nih.govnih.gov These ligands promote the formation of highly reactive, monoligated L-Pd(0) species that facilitate the oxidative addition of even less reactive aryl chlorides. nih.govillinois.edu
In nickel-catalyzed cross-electrophile couplings, nitrogen-based ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) or more rigid bathophenanthroline (B157979) ligands are frequently used to achieve high cross-selectivity and prevent unwanted homo-coupling. wisc.edu The design of ligands that can stabilize the necessary oxidation states of the metal and direct the reaction down the desired pathway is a key area of ongoing research. tcichemicals.comdigitellinc.com
Organometallic Reactions and Complex Formation
The 2,6-dibromopyridine scaffold can participate in the formation of various organometallic complexes. The pyridine nitrogen atom and, under certain conditions, the carbon atoms of the ring can coordinate to a metal center. For example, 2,6-diiminopyridine ligands, which are synthesized from related pyridine precursors, are well-known for forming stable complexes with a wide range of metals, including group 2 metals like magnesium. rsc.org These complexes can exhibit interesting redox behavior, with the ligand acting as a neutral donor, a radical anion, or a dianion. rsc.org
Furthermore, palladium(II) can react with derivatives like 2,6-diacetylpyridine (B75352) to form pincer complexes, where the organic molecule acts as a tridentate ligand, bonding through the pyridine nitrogen, a carbonyl oxygen, and a deprotonated methylene (B1212753) carbon. researchgate.net These organometallic complexes are not just structural curiosities; they can themselves be active catalysts for other transformations. researchgate.net The ability of the pyridine nucleus to be incorporated into such stable organometallic structures underscores its versatility in coordination chemistry and catalysis.
Reactivity with Grignard Reagents and Organolithium Compounds
The reaction of acyl chlorides, such as this compound, with highly nucleophilic organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds is a fundamental transformation in organic synthesis. These reactions are primarily utilized for the formation of new carbon-carbon bonds, leading to the synthesis of ketones and alcohols.
The general mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic carbonyl carbon of the acyl chloride. This initially forms a tetrahedral intermediate. With Grignard and organolithium reagents, this intermediate is typically unstable and collapses to form a ketone. However, the high reactivity of these organometallics often leads to a second nucleophilic addition to the newly formed ketone, resulting in the corresponding tertiary alcohol as the final product after an acidic workup.
Due to the presence of two bromine atoms on the pyridine ring, the reactivity of this compound could be influenced by steric hindrance and electronic effects. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen would likely enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.
To achieve the selective synthesis of ketones from acyl chlorides, less reactive organometallic reagents, such as organocuprates (Gilman reagents), are often employed. chemistrysteps.comchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com These reagents are known to react with acyl chlorides to afford ketones while being generally unreactive towards the ketone product, thus preventing over-addition. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com It is plausible that the reaction of this compound with an organocuprate would yield the corresponding 2,6-dibromo-3-acylpyridine.
Table 1: Expected Products from the Reaction of this compound with Organometallic Reagents
| Organometallic Reagent | Expected Major Product |
| Grignard Reagent (e.g., CH₃MgBr) | 2,6-Dibromo-3-(1-methylethenyl)pyridin-3-ol |
| Organolithium Compound (e.g., n-BuLi) | 2,6-Dibromo-3-(1-butyl-1-hydroxypentyl)pyridine |
| Organocuprate (e.g., (CH₃)₂CuLi) | 1-(2,6-Dibromopyridin-3-yl)ethan-1-one |
Note: The products listed are hypothetical and based on established reactivity patterns of similar compounds.
Chelation and Coordination Chemistry Studies
The pyridine nitrogen atom and the carbonyl oxygen of the nicotinoyl chloride moiety in this compound present potential sites for coordination with metal ions. The lone pair of electrons on the pyridine nitrogen makes it a good Lewis base, capable of forming coordinate bonds with a variety of transition metals.
While no specific studies on the chelation and coordination chemistry of this compound have been reported, derivatives of 2,6-disubstituted pyridines are well-known to act as multidentate ligands in coordination chemistry. nih.govgeorgiasouthern.eduyoutube.com For instance, ligands derived from 2,6-pyridinedicarboxylic acid have been shown to form stable complexes with various metal ions, where the pyridine nitrogen and the carboxylate oxygens coordinate to the metal center. georgiasouthern.edu
It is conceivable that derivatives of this compound, such as the corresponding amides or esters, could act as bidentate or tridentate ligands. For example, the reaction with a diamine could lead to a ligand capable of chelating a metal ion through the pyridine nitrogen and the two amide nitrogens. The steric and electronic properties of the bromine substituents would likely influence the coordination geometry and stability of the resulting metal complexes.
Further research is required to explore the synthesis and characterization of metal complexes involving ligands derived from this compound. Such studies would provide valuable insights into the coordination behavior of this class of compounds and could lead to the development of new catalysts or materials with interesting electronic and magnetic properties.
As a Versatile Building Block for Nitrogen Heterocycles
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The di-bromo substitution pattern on the nicotinoyl chloride framework offers multiple avenues for the construction of diverse nitrogen-containing heterocyclic systems.
The bromine atoms on the pyridine ring are susceptible to displacement by various nucleophiles, enabling the synthesis of a wide array of substituted pyridine derivatives. While direct examples using this compound are not prevalent in the literature, the reactivity of the closely related 2,6-dibromopyridine provides a strong indication of its potential.
Research on the selective C-N bond-forming reaction of 2,6-dibromopyridine with various amines demonstrates the feasibility of introducing nitrogen-based substituents onto the pyridine ring. This suggests that this compound could similarly react with amines, alcohols, and thiols to yield a variety of 2,6-disubstituted nicotinoyl derivatives. The acyl chloride group would likely react first, followed by substitution of the bromine atoms under appropriate conditions, such as palladium-catalyzed cross-coupling reactions.
A hypothetical reaction scheme could involve the initial amidation of the acyl chloride with a primary or secondary amine, followed by sequential or simultaneous Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups at the 2 and 6 positions. The differential reactivity of the bromine atoms could potentially be exploited for selective mono-substitution.
Table 1: Potential Reactions for the Synthesis of Substituted Pyridine Derivatives from this compound
| Reaction Type | Reagents | Potential Product |
| Amidation | Primary/Secondary Amine | 2,6-Dibromonicotinamide derivative |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2,6-Diaryl-nicotinoyl derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2,6-Diamino-nicotinoyl derivative |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2,6-Dialkynyl-nicotinoyl derivative |
The strategic placement of reactive functional groups in this compound makes it a promising starting material for the synthesis of fused heterocyclic systems. By reacting the acyl chloride with a binucleophile, followed by intramolecular cyclization via substitution of the adjacent bromine atom, various bicyclic and polycyclic heteroaromatic compounds could be constructed.
For instance, reaction with a 1,2-amino alcohol could lead to the formation of an intermediate amide-alcohol, which upon intramolecular O-arylation, could yield a fused oxazine (B8389632) derivative. Similarly, reaction with a 1,2-diamine could pave the way for the synthesis of fused diazepine (B8756704) or pyrazine (B50134) ring systems. The specific reaction conditions would be critical in directing the cyclization pathway.
Precursor for Advanced Pharmaceutical Intermediates
The pyridine nucleus is a privileged scaffold in drug discovery, and di-halogenated pyridines are key intermediates in the synthesis of numerous active pharmaceutical ingredients. While direct evidence is lacking for this compound, the analogous 2,6-dichloro-5-fluoronicotinoyl chloride is a known key intermediate in the synthesis of naphthyridine antibacterial agents. This strongly suggests a potential role for the dibromo-analogue in similar synthetic endeavors.
The ability to introduce diverse substituents at the 2, 3, and 6 positions of the pyridine ring makes this compound a potentially valuable tool for generating libraries of compounds for biological screening. The initial amide formation at the C3 position, followed by diverse functionalization at the C2 and C6 positions through cross-coupling reactions, would allow for the rapid exploration of the chemical space around the nicotinamide (B372718) core. This approach could be employed in the search for new kinase inhibitors, GPCR modulators, or other therapeutic agents where the substituted pyridine motif is known to be important for activity.
The synthesis of novel ligands for transition metal catalysis and functional materials is an active area of research. The 2,6-disubstituted pyridine motif is a common feature in many pincer-type ligands and other chelating agents. This compound could serve as a starting point for the synthesis of such ligands. For example, reaction with phosphine-containing anilines could lead to the formation of PNP-type pincer ligands after reduction of the amide. The bromine atoms could also be replaced with other donor groups to create a variety of ligand architectures.
Role in the Synthesis of Functional Materials
The rigid and planar nature of the pyridine ring, combined with the potential for extensive electronic delocalization through attached substituents, makes pyridine-based molecules attractive components for functional materials. These materials can find applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics. The ability to precisely tune the electronic properties of the molecule by introducing different functional groups at the 2, 3, and 6 positions using this compound as a precursor could be a valuable strategy in the design of new materials with desired optical and electronic properties.
Monomer for Polymer Synthesis
The bifunctional nature of this compound makes it a potential candidate as a monomer in polycondensation reactions. The acyl chloride can react with diols to form polyesters or with diamines to create polyamides. The bromine atoms on the pyridine ring could be utilized in subsequent polymer modification reactions or to influence the final properties of the polymer.
In a hypothetical scenario, the polycondensation of this compound with a diamine, such as hexamethylenediamine, would result in a polyamide. The reaction would proceed via the formation of amide bonds between the acyl chloride group of the monomer and the amino groups of the diamine.
Similarly, its reaction with a diol, for instance, ethylene (B1197577) glycol, under appropriate conditions, could theoretically yield a polyester.
Table 1: Hypothetical Polymers Derived from this compound
| Polymer Type | Co-monomer Example | Repeating Unit Structure (Hypothetical) | Potential Properties |
| Polyamide | Hexamethylenediamine | -[CO-(C₅H₂Br₂N)-CO-NH-(CH₂)₆-NH]-n | High thermal stability, rigidity |
| Polyester | Ethylene glycol | -[CO-(C₅H₂Br₂N)-CO-O-(CH₂)₂-O]-n | Flame retardancy (due to bromine) |
It is important to reiterate that the above examples are theoretical and not based on published research findings. The actual synthesis, characterization, and properties of such polymers would require experimental investigation.
Precursor for Advanced Organic Electronic Components
In the realm of organic electronics, functionalized aromatic and heteroaromatic compounds are crucial building blocks for materials used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The pyridine core of this compound, combined with its reactive sites, suggests its potential as a precursor for such materials.
The bromine atoms could serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions would allow for the attachment of various aromatic or heteroaromatic groups, thereby extending the π-conjugated system of the molecule. The resulting larger, conjugated molecules are often the basis for organic semiconductors. The acyl chloride group could be converted to other functional groups to fine-tune the electronic properties or to facilitate attachment to other components in a device structure.
For instance, the bromine atoms could be substituted with electron-donating or electron-accepting moieties to tailor the frontier molecular orbital (HOMO/LUMO) energy levels of the resulting material, a critical aspect in the design of efficient OLEDs.
Table 2: Hypothetical Organic Electronic Materials Derived from this compound
| Material Class | Synthetic Strategy (Hypothetical) | Potential Application | Key Properties (Theoretical) |
| Organic Semiconductor | Suzuki coupling with arylboronic acids | OFETs | Tunable charge transport |
| OLED Emitter Host | Conversion of acyl chloride, followed by cross-coupling | OLEDs | High triplet energy, good film-forming properties |
As with its application in polymer synthesis, the use of this compound as a precursor for advanced organic electronic components is currently speculative and awaits experimental validation and documentation in peer-reviewed scientific literature.
Role As a Strategic Intermediate in Advanced Organic Synthesis
The true power of 2,6-Dibromonicotinoyl chloride lies in its capacity for programmed, sequential reactions. A synthetic strategy could involve first reacting the highly electrophilic acyl chloride with a desired nucleophile. The resulting di-bromo-substituted pyridine (B92270) derivative can then undergo two subsequent, and potentially different, cross-coupling reactions at the C2 and C6 positions. This modular approach provides a powerful pathway to complex, highly substituted pyridine-based molecules that would be difficult to access through other synthetic routes. This positions this compound as a key strategic intermediate for the construction of novel compounds in medicinal chemistry and materials science.
Derivatization Strategies Utilizing 2,6 Dibromonicotinoyl Chloride
Introduction of Reporter Groups for Analytical Studies
Derivatization is a chemical modification process used to convert an analyte into a new compound with properties more suitable for a given analytical method. researchgate.net This often involves attaching a "reporter group," such as a fluorophore or chromophore, to improve detectability. researchgate.netnih.gov The acyl chloride of the title compound is highly reactive toward nucleophiles like amines and alcohols, forming stable amide or ester linkages, respectively. This reactivity is the foundation for its use in introducing reporter groups.
The primary application of 2,6-dibromonicotinoyl chloride in this context is to act as a chemical linker, covalently bonding a signaling molecule (a tag) to a target analyte that may otherwise lack detectable properties. researchgate.net Chemical derivatization is a common technique in high-performance liquid chromatography (HPLC) to enhance the detectability of target compounds. researchgate.net
The process involves a two-step conceptual approach:
Activation of the Tag: A fluorescent or chromophoric molecule containing a nucleophilic group (e.g., a primary amine or hydroxyl group) is reacted with this compound. The acyl chloride reacts with the nucleophile on the tag, forming a stable amide or ester bond. This creates a new, functionalized reagent where the tag is now attached to the 2,6-dibromonicotinoyl moiety.
Labeling of the Analyte: This new reagent is then used to label the target analyte. However, a more direct and common strategy is to use the acyl chloride to directly tag analytes containing primary and secondary amines, amino acids, and phenols. researchgate.netnih.gov For instance, the reagent can react with amine-containing analytes in a buffered, slightly alkaline solution to form highly fluorescent and UV-active derivatives. researchgate.netnih.gov This reaction is typically rapid, often completing within minutes at room temperature. nih.gov
This derivatization enhances analytical sensitivity, allowing for the detection of trace amounts of the analyte. nih.gov The choice of tag depends on the analytical instrumentation available, such as UV-Vis or fluorescence detectors.
Table 1: Potential Fluorescent Tags for Acylation This table illustrates examples of fluorescent tags that could be attached to analytes using a reagent like this compound. The properties listed are for the tags themselves.
| Fluorescent Tag | Target Functional Group on Analyte | Typical Excitation (λex) | Typical Emission (λem) |
| Dansyl Group | Primary/Secondary Amines, Phenols | ~335 nm | ~520 nm |
| NBD Group | Primary/Secondary Amines | ~465 nm | ~535 nm |
| Coumarin Derivatives | Amines, Thiols | ~375 nm | ~470 nm |
| Fluorescein Derivatives | Amines | ~494 nm | ~518 nm |
Data is illustrative of the tag properties; specific wavelengths may shift upon conjugation.
Bioconjugation is the process of linking molecules, at least one of which is a biomolecule, to form a new complex with combined properties. The reactivity of the acyl chloride group in this compound is well-suited for this purpose, enabling its use as a linker to create molecular probes for biological research. google.com
A molecular probe is a molecule used to detect or visualize other molecules or structures in biological systems. For example, a fluorescent probe can be designed to bind to a specific protein. This compound can act as a bridge in constructing such probes. The acyl chloride can form a covalent bond with an amine group on a fluorescent dye, and one of the bromine atoms on the pyridine (B92270) ring can be subsequently displaced by another nucleophile, such as a thiol group on a targeting biomolecule, through nucleophilic aromatic substitution.
This strategy allows for the multi-functional derivatization of different molecular components to create a single, effective probe. nih.gov The resulting probe can be used for applications like fluorescence microscopy or flow cytometry to study cellular processes. nih.gov
Preparation of Reference Standards and Calibrants for Analytical Techniques
The development of any quantitative analytical method based on derivatization requires the preparation of pure reference standards and calibrants. researchgate.net After an analyte is derivatized with this compound (or a tag attached via this linker), the resulting product is a new chemical entity. To accurately quantify the original analyte, a pure sample of this derivatized product must be synthesized, purified, and characterized.
This pure, derivatized standard is then used to create a calibration curve, where known concentrations of the standard are analyzed to generate a signal response. The signal from an unknown sample, derivatized in the same manner, can then be compared to this curve to determine the concentration of the original analyte.
Key Steps in Standard Preparation:
Synthesis: A scaled-up reaction between the analyte and the derivatizing reagent (based on this compound) is performed.
Purification: The resulting derivatized product is purified from any unreacted starting materials and byproducts, typically using techniques like column chromatography or recrystallization.
Characterization: The identity and purity of the standard are confirmed using analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Calibration: The purified standard is used to prepare solutions of known concentrations, which are then used to calibrate the analytical instrument (e.g., HPLC-UV, LC-MS). This process is essential for ensuring the accuracy and validity of the analytical method. researchgate.net
Table 2: Illustrative Calibration Data for a Derivatized Analyte
| Standard Concentration (nM) | Instrument Response (Arbitrary Units) |
| 10 | 15,200 |
| 25 | 37,800 |
| 50 | 75,500 |
| 100 | 151,000 |
| 250 | 376,500 |
This data is hypothetical and serves to illustrate the relationship between concentration and signal for a reference standard.
Development of Novel Derivatization Reagents Based on the 2,6-Dibromonicotinoyl Moiety
The 2,6-dibromonicotinoyl moiety serves as a versatile scaffold for the development of new, more advanced derivatization reagents. researchgate.net The presence of multiple reaction sites—the highly reactive acyl chloride and two moderately reactive bromine atoms—allows for a modular design approach.
Researchers can modify the core structure to create reagents with tailored properties:
Tuning Reactivity and Selectivity: One or both bromine atoms can be replaced through nucleophilic aromatic substitution reactions. For example, substituting a bromine atom with an electron-donating group could alter the reactivity of the remaining halogen or the acyl chloride.
Introducing New Functionality: Functional groups can be added to confer specific properties. For instance, a charged group like a quaternary ammonium (B1175870) salt could be introduced to improve solubility in aqueous media or enhance ionization in mass spectrometry. researchgate.net Attaching a chiral auxiliary would create a chiral derivatizing reagent for the separation of enantiomers. researchgate.net
Developing "Switchable" Probes: A fluorophore could be attached, along with a quenching group at one of the bromine positions. The quenching group could be designed to be removed upon reaction with a specific analyte, leading to a "turn-on" fluorescence signal.
This modularity allows for the creation of a family of reagents from a single starting platform, each optimized for a specific analytical challenge, such as improved separation efficiency, enhanced detection limits, or novel detection mechanisms. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for the Study of 2,6 Dibromonicotinoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,6-Dibromonicotinoyl chloride, various NMR experiments are employed to assign the structure and confirm the connectivity of atoms.
1H and 13C NMR Techniques for Chemical Shift Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the pyridine (B92270) ring. The spectrum will primarily feature two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These protons, at positions 4 and 5, will appear as doublets due to coupling to each other. The electron-withdrawing effects of the two bromine atoms and the nicotinoyl chloride group will shift these proton signals downfield.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~145 |
| C3 | - | ~135 |
| C4 | ~8.3 (d) | ~140 |
| C5 | ~7.5 (d) | ~125 |
| C6 | - | ~148 |
| C=O | - | ~168 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet.
2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Determination
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, a cross-peak would be observed between the signals of the H4 and H5 protons, confirming their adjacent relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. The HSQC spectrum would show a correlation between the H4 signal and the C4 signal, and between the H5 signal and the C5 signal.
Bromine NMR (if applicable for specific isotopes)
Bromine has two NMR-active isotopes, ⁷⁹Br and ⁸¹Br. However, both are quadrupolar nuclei, which means they have a non-spherical distribution of charge. This property often leads to very broad NMR signals, which can be difficult to observe with standard high-resolution NMR spectrometers, especially for covalently bonded bromine in small molecules. libretexts.org Therefore, bromine NMR is generally not a routine or practical method for the structural elucidation of compounds like this compound. It finds more utility in studying the binding of bromide ions or in solid-state NMR applications. libretexts.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For this compound (C₆H₂Br₂ClNO), the presence of two bromine atoms and one chlorine atom creates a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is a clear indicator of the presence and number of these halogen atoms. libretexts.orgopenochem.org
Interactive Data Table: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z (approx.) | Relative Abundance |
| [C₆H₂⁷⁹Br₂³⁵ClNO]⁺ | 299 | ~75% |
| [C₆H₂⁷⁹Br⁸¹Br³⁵ClNO]⁺ | 301 | ~100% |
| [C₆H₂⁸¹Br₂³⁵ClNO]⁺ | 303 | ~25% |
| [C₆H₂⁷⁹Br₂³⁷ClNO]⁺ | 301 | ~25% |
| [C₆H₂⁷⁹Br⁸¹Br³⁷ClNO]⁺ | 303 | ~33% |
| [C₆H₂⁸¹Br₂³⁷ClNO]⁺ | 305 | ~8% |
Note: The table shows the major contributing isotopes and their approximate relative abundances, leading to a complex M, M+2, M+4, and M+6 pattern.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. whitman.edulibretexts.org This provides detailed structural information and can be used to confirm the identity of a compound.
For this compound, the molecular ion would be selected as the precursor. The fragmentation would likely involve the loss of the chlorine atom from the acyl chloride group, the loss of a bromine atom, or the loss of the entire carbonyl chloride group. The masses of the resulting fragments would provide strong evidence for the presence and connectivity of the different functional groups in the molecule.
Predicted Major Fragmentation Pathways:
Loss of Cl: [M - Cl]⁺
Loss of Br: [M - Br]⁺
Loss of COCl: [M - COCl]⁺
Analyzing these fragmentation patterns allows for a detailed confirmation of the molecular structure elucidated by NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The carbonyl (C=O) group of the acyl chloride in this compound is a primary focus of IR analysis. The position of the C=O stretching vibration is highly sensitive to the electronic environment. For acyl chlorides, this absorption typically appears at a high frequency due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond. libretexts.org Saturated aliphatic acid chlorides generally show a strong C=O stretching band in the range of 1810–1775 cm⁻¹. uobabylon.edu.iq Conjugation with an aromatic ring, as in nicotinoyl chloride derivatives, tends to lower this frequency. uobabylon.edu.iq
A useful correlation exists between the reactivity of carboxylic acid derivatives and their carbonyl stretching frequencies. libretexts.org Highly reactive derivatives like acyl chlorides absorb at significantly higher frequencies compared to less reactive derivatives such as amides. libretexts.org For instance, simple aldehydes, ketones, and carboxylic acids typically exhibit a carbonyl stretching frequency around 1710 cm⁻¹, whereas for acid chlorides, it is higher. chegg.com
Table 1: Typical Carbonyl (C=O) Stretching Frequencies for Various Compound Classes
| Compound Class | Carbonyl Stretching Frequency (cm⁻¹) | Reference(s) |
| Acyl Chlorides (Saturated) | 1810–1775 | uobabylon.edu.iq |
| Acyl Chlorides (Conjugated) | 1780–1760 | uobabylon.edu.iq |
| Acid Anhydrides (Acyclic) | 1820 & 1750 (two bands) | libretexts.orglibretexts.org |
| Esters | ~1735 | uobabylon.edu.iqchegg.com |
| Aldehydes & Ketones | ~1710 | chegg.com |
| Carboxylic Acids (H-bonded) | 1720–1705 | libretexts.org |
| Amides | ~1660-1690 | optica.org |
This interactive table allows for sorting and filtering of the data.
The carbon-halogen bonds in this compound also give rise to characteristic absorption bands in the IR spectrum. The stretching vibrations of carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds appear in the fingerprint region of the spectrum, typically at lower wavenumbers. orgchemboulder.com
Generally, C-Cl stretching vibrations are observed in the range of 850–550 cm⁻¹, while the heavier bromine atom results in C-Br stretching vibrations appearing at even lower frequencies, between 690–515 cm⁻¹. libretexts.orgorgchemboulder.com In addition to the stretching vibrations, the wagging of the –CH₂X group (where X is a halogen) in terminal alkyl halides can be seen between 1300-1150 cm⁻¹. orgchemboulder.com The aromatic nature of the nicotinoyl ring will also influence the exact position of these bands. The in-ring C-C stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region. orgchemboulder.comdavuniversity.org
Table 2: Characteristic Infrared Vibrational Frequencies for C-X and Aromatic Groups
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference(s) |
| Aromatic C-H | Stretch | 3100–3000 | orgchemboulder.com |
| Aromatic C=C | In-ring stretch | 1600–1400 | orgchemboulder.comdavuniversity.org |
| C-Cl | Stretch | 850–550 | libretexts.orgorgchemboulder.com |
| C-Br | Stretch | 690–515 | libretexts.orgorgchemboulder.com |
This interactive table allows for sorting and filtering of the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the π-electrons of the pyridine ring absorb UV light, leading to characteristic absorption bands. The UV spectrum of a related compound, 2-chloro-6-methylaniline, shows absorption bands in the 200-400 nm range when dissolved in ethanol. researchgate.net The substitution pattern on the aromatic ring, including the presence of bromine atoms and the acyl chloride group, will influence the position and intensity of these absorption maxima (λ_max).
UV-Vis spectroscopy is also a valuable tool for assessing the purity of a compound. The presence of impurities can lead to the appearance of additional absorption bands or shifts in the expected λ_max values. By comparing the UV-Vis spectrum of a sample to that of a known pure standard, one can qualitatively and, with calibration, quantitatively assess its purity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This method can provide definitive information on bond lengths, bond angles, and torsional angles, which are crucial for a complete understanding of the molecule's structure.
Obtaining high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. rsc.org Several methods are commonly employed for growing single crystals of organic compounds. ufl.edu The choice of method depends on the solubility and thermal stability of the compound. researchgate.net
Slow Evaporation: A straightforward and widely used method where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. rochester.edu The solvent is then allowed to evaporate slowly, leading to the formation of crystals as the concentration increases. ufl.edurochester.edu
Slow Cooling: This technique involves dissolving the compound in a solvent at an elevated temperature to create a saturated solution, which is then slowly cooled. ufl.edu As the temperature decreases, the solubility of the compound drops, promoting crystallization. ntu.edu.sg
Vapor Diffusion: In this method, a solution of the compound is placed in a container, which is then placed in a larger sealed vessel containing a more volatile solvent (the "anti-solvent") in which the compound is less soluble. ntu.edu.sg The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. researchgate.net
Liquid-Liquid Diffusion: This involves carefully layering a solution of the compound over a less dense solvent in which it is insoluble. ntu.edu.sg Diffusion at the interface of the two liquids leads to a gradual decrease in solubility and the growth of crystals. ntu.edu.sg
The purity of the compound is a critical factor, with a purity of at least 75% being recommended for a good chance of growing single crystals. ufl.edu
Once a suitable crystal is obtained and its structure is determined by X-ray diffraction, a wealth of structural data becomes available. This includes precise measurements of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the angle between the planes defined by two sets of three atoms).
For this compound, key parameters of interest would include the C=O, C-Cl, and C-Br bond lengths, as well as the bond angles within the pyridine ring and around the carbonyl carbon. The torsional angle between the plane of the pyridine ring and the acyl chloride group would reveal the rotational conformation of the molecule in the solid state. For example, in the crystal structure of 2,6-dibromo-4-butylanilinium chloride, the butyl group is nearly orthogonal to the benzene (B151609) plane, as indicated by torsional angles of 76.2(11)° and -102.7(10)°. nih.gov The planarity of the aromatic ring itself can also be assessed.
Table 3: Illustrative Bond Lengths and Angles from Related Structures
| Bond/Angle | Typical Value (Å or °) | Context/Related Compound | Reference(s) |
| C=O Bond Length | ~1.219(2) Å | Coumarin derivative | researchgate.net |
| C-Cl Bond Length | ~1.760 Å | Dichloroamine | nist.gov |
| C-Br Bond Length | - | - | - |
| N-C-C Angle (in ring) | - | - | - |
| C-C-Br Angle | - | - | - |
| O=C-Cl Angle | - | - | - |
This interactive table presents typical values from related structures to provide context for the analysis of this compound. Specific values for the title compound would require experimental determination.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
The reactivity of the acyl chloride functional group in this compound necessitates careful consideration when selecting and developing chromatographic methods. The potential for hydrolysis or reaction with protic solvents or active sites on chromatographic stationary phases requires methodical optimization to ensure data accuracy and reproducibility.
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of this compound. The choice between them often depends on the volatility and thermal stability of the compound and its associated impurities.
Gas Chromatography (GC):
For volatile and thermally stable compounds, GC offers high resolution and speed. Given the nature of acyl chlorides, derivatization is sometimes employed to enhance stability and improve chromatographic behavior. japsonline.com However, direct injection is also feasible with careful method development. A typical GC method for a compound like this compound would involve a non-polar or medium-polarity capillary column and a temperature-programmed oven to ensure efficient separation of components with different boiling points. nih.gov
A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and general response to organic compounds. The high sensitivity of GC-FID allows for the detection of trace impurities, which is crucial for purity assessment.
Table 1: Illustrative GC-FID Parameters for Purity Analysis of this compound
| Parameter | Value/Condition |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.com This method utilizes a non-polar stationary phase and a polar mobile phase.
The acyl chloride group is highly susceptible to hydrolysis in the presence of water, a common component of reverse-phase mobile phases. Therefore, analysis may be performed using non-aqueous reverse-phase conditions, or by converting the acyl chloride to a more stable derivative, such as a methyl ester, prior to analysis. japsonline.com If analyzing the acyl chloride directly, a rapid method with an aprotic mobile phase is preferred.
Table 2: Representative HPLC-UV Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% Formic Acid (for MS compatibility) sielc.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 265 nm (or as determined by UV scan) |
Pairing chromatographic separation with mass spectrometry provides an unparalleled level of analytical detail, offering not only retention time data but also mass-to-charge ratio information that facilitates definitive peak identification and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a cornerstone for the identification of volatile and semi-volatile compounds. nih.gov In the context of this compound synthesis, GC-MS can be used to identify starting materials, intermediates, the final product, and any byproducts formed during the reaction. uzh.ch The mass spectrum of the parent compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes 79Br and 81Br have a near 1:1 natural abundance). libretexts.orglibretexts.org This results in a distinctive M, M+2, and M+4 peak cluster, which is a powerful diagnostic tool for identifying bromine-containing compounds. libretexts.orglibretexts.org
Table 3: Expected GC-MS Data for this compound
| Parameter | Description |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Molecular Ion (M+) Cluster | Characteristic triplet peak pattern at m/z values corresponding to the different combinations of 79Br and 81Br isotopes. |
| Key Fragmentation Pathways | Loss of the chlorine atom from the acyl chloride group (-Cl), and subsequent loss of carbon monoxide (-CO). Fragmentation of the dibromopyridine ring. |
| Isotopic Pattern | An M:M+2:M+4 ratio of approximately 1:2:1 for the molecular ion cluster containing two bromine atoms. |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is particularly valuable for analyzing compounds that are not suitable for GC, or for complex mixtures requiring the high separation efficiency of modern HPLC and UHPLC systems. nih.gov For this compound and its derivatives, LC-MS can provide molecular weight information and structural details. Electrospray ionization (ESI) is a common ionization technique used in LC-MS. Due to the reactivity of the acyl chloride, derivatization to a more stable ester or amide may be advantageous for robust LC-MS analysis.
The presence of the two bromine atoms will again provide a highly characteristic isotopic signature in the mass spectrum, simplifying the identification of bromine-containing species in the chromatogram. nih.gov
Table 4: Anticipated LC-MS Parameters and Data for a Derivative of this compound (e.g., Methyl 2,6-dibromonicotinate)
| Parameter | Description |
| Ionization Mode | Positive-ion Electrospray Ionization (ESI+) |
| Protonated Molecule [M+H]+ | A prominent ion cluster exhibiting the characteristic 1:2:1 ratio for a dibrominated compound. |
| Mobile Phase Modifier | A small amount of formic acid is often added to the mobile phase to promote protonation. sielc.com |
| Fragmentation (MS/MS) | Tandem mass spectrometry can be used to induce fragmentation of the protonated molecule, providing further structural information. Common losses would include the elements of the ester group. |
Computational and Theoretical Investigations of 2,6 Dibromonicotinoyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,6-dibromonicotinoyl chloride, these calculations would elucidate the distribution of electrons and predict its chemical behavior.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a standard tool in computational chemistry for studying the mechanisms of chemical reactions. A DFT study of this compound would likely involve mapping the potential energy surfaces for various reactions, such as nucleophilic acyl substitution at the carbonyl carbon. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most probable reaction pathways.
For instance, in a reaction with a nucleophile, DFT calculations could predict whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energies would provide a quantitative measure of the reaction rates.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with a Nucleophile (Nu)
| Species | Relative Energy (kcal/mol) |
| This compound + Nu | 0.0 |
| Transition State 1 (Nucleophilic attack) | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 (Chloride departure) | +12.5 |
| Product + Cl⁻ | -20.1 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from DFT studies.
Molecular Orbital Analysis for Electrophilicity and Nucleophilicity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the LUMO is indicative of a molecule's electrophilicity, while the HOMO energy relates to its nucleophilicity. For this compound, the LUMO is expected to be localized on the carbonyl carbon, making it the primary site for nucleophilic attack. Analysis of the molecular orbitals would also help in understanding the influence of the bromo-substituents on the reactivity of the pyridine (B92270) ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While the pyridine ring of this compound is rigid, the acyl chloride group can exhibit conformational flexibility. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule and to study its interactions with solvent molecules or other reactants. By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the dynamics of conformational changes. This information is crucial for understanding how the molecule behaves in a solution or in the condensed phase.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, often using DFT with the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the calculated shifts with experimental data, a definitive assignment of the NMR signals can be made. These calculations would also reveal the electronic effects of the bromine and acyl chloride substituents on the chemical shifts of the pyridine ring protons and carbons.
Table 2: Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 145.3 | 144.8 |
| C3 | 130.1 | 129.7 |
| C4 | 140.5 | 140.1 |
| C5 | 125.8 | 125.4 |
| C6 | 145.3 | 144.8 |
| C=O | 168.2 | 167.9 |
Note: The data in this table is hypothetical and serves as an illustration. Experimental values would be required for comparison.
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of this compound. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions, such as C=O stretching, C-Br stretching, and pyridine ring vibrations.
Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| C=O Stretch | 1785 | Strong | Weak |
| C-Cl Stretch | 750 | Medium | Medium |
| C-Br Symmetric Stretch | 620 | Weak | Strong |
| C-Br Asymmetric Stretch | 680 | Strong | Medium |
| Pyridine Ring Breathing | 1010 | Medium | Strong |
Note: The data in this table is hypothetical and illustrative.
Future Research Directions and Potential Innovations
Development of Green and Sustainable Synthetic Routes
A major thrust in modern chemical synthesis is the development of processes that are environmentally benign, cost-effective, and safe. For a reactive intermediate like 2,6-Dibromonicotinoyl chloride, this involves innovating the entire synthetic pathway, from the creation of the substituted nicotinic acid precursor to its conversion into the final acyl chloride.
The synthesis of functionalized pyridines often relies on multi-step processes that can generate significant waste. nih.gov Future research will focus on developing catalytic systems that improve both selectivity and atom economy. acs.orgresearchgate.net C-H activation, for instance, presents a powerful, atom-economical strategy for creating the initial pyridine (B92270) framework, avoiding the need for pre-functionalized substrates. nih.gov
Innovations in catalysis are expected to provide more direct routes to the 2,6-dibromonicotinic acid precursor. This includes the use of novel nanocatalysts, which offer high surface area and reactivity, and can be used in multicomponent reactions to construct the pyridine core in a single step. rsc.orgrsc.org Magnetically recoverable catalysts are also gaining traction as they simplify product purification and allow for catalyst recycling, aligning with green chemistry principles. rsc.org For the halogenation steps, developing catalysts that offer precise regioselectivity without the use of harsh reagents is a key goal. nih.gov
| Catalyst Type | Potential Application in this compound Synthesis | Key Advantages |
| Nanocatalysts (e.g., CuO, Fe₃O₄-SiO₂-SO₃H) | One-pot, multicomponent synthesis of the polysubstituted pyridine ring. rsc.orgrsc.org | High efficiency, mild reaction conditions, potential for recyclability. |
| Magnetic Core-Shell Catalysts | Synthesis of pyridine precursors; facilitates easy separation post-reaction. rsc.org | Easy magnetic separation, reusability, reduced waste from purification. |
| Rare-Earth Metal Catalysts (e.g., Scandium, Yttrium) | Selective C-H alkylation for building the pyridine backbone. nih.govacs.org | High atom economy, ortho-selectivity, use of earth-abundant metals. lookchem.com |
| Metal-Free Catalysts (e.g., Brønsted acids, Organocatalysts) | Promoting cyclization and functionalization steps without transition metals. acs.org | Avoids toxic and expensive heavy metals, often milder reaction conditions. |
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for the production of reactive and potentially hazardous compounds like acyl chlorides. researchgate.netacs.org The enhanced heat and mass transfer in microreactors provides superior control over reaction conditions, leading to higher yields, better selectivity, and improved safety. researchgate.netnih.gov
Future efforts will likely focus on developing a fully continuous, multi-step synthesis of this compound. acs.org This could involve a sequence of packed-bed reactors and microfluidic devices where the initial reactants are converted to the 2,6-dibromonicotinic acid precursor, which is then immediately transformed into the acyl chloride in a subsequent reactor. justia.comvapourtec.com Such an integrated system would allow for on-demand production, minimizing the need to store the unstable acyl chloride intermediate. researchgate.net The application of flow chemistry is also ideal for reactions that require hazardous reagents or extreme conditions, as these are contained within a closed and controlled system. mit.edu
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The trifunctional nature of this compound is a playground for exploring new chemical reactions. While the acyl chloride is a classical handle for forming amides and esters, and the bromine atoms are prime sites for cross-coupling, future research will delve into more unconventional transformations and selective functionalizations.
One area of exploration is the selective differentiation of the two bromine atoms. Developing conditions that allow for sequential, site-selective cross-coupling reactions would enable the synthesis of highly complex and unsymmetrical pyridine derivatives. Another frontier is the development of novel C-H functionalization methods that can be applied to the already substituted pyridine ring, potentially at the C-4 or C-5 positions, without disturbing the existing functional groups. nih.govresearchgate.net
Electrochemical methods are emerging as a powerful tool for driving unique reactivity. For instance, electrochemical carboxylation using CO₂ can introduce carboxylic acid groups at specific positions on the pyridine ring, a transformation that could be explored for derivatives of this compound. nih.gov Furthermore, strategies involving the temporary dearomatization of the pyridine ring can open up new pathways for functionalization that are not possible with classical aromatic substitution chemistry. researchgate.net The use of phosphonium (B103445) salts as versatile intermediates for introducing a wide range of nucleophiles (C-O, C-S, C-N, C-C bonds) at specific positions on the pyridine ring represents another promising avenue for creating novel derivatives. acs.orgacs.org
Integration into Automated Synthesis Platforms
The increasing demand for large libraries of novel compounds for drug discovery and materials science has spurred the development of automated synthesis platforms. nih.gov These robotic systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, dramatically accelerating the discovery cycle. researchgate.netnih.gov
This compound is an ideal building block for such platforms. Its distinct reactive sites can be addressed sequentially using the standardized reaction cartridges available on many commercial systems (e.g., for amide coupling, Suzuki coupling). merckmillipore.comsynthiaonline.com An automated workflow could be envisioned where a central stock solution of this compound is used to generate a large library of derivatives. The robot would dispense the starting material into an array of reactors and then add different amines or alcohols to react with the acyl chloride. In a subsequent step, it could add various boronic acids and a palladium catalyst to perform Suzuki couplings at the bromine positions. This high-throughput approach would enable the rapid generation of thousands of unique compounds for biological screening. researchgate.net
| Automated Reaction Module | Application to this compound | Potential Derivative Class |
| Amide Coupling | Reaction of the acyl chloride group with a library of primary/secondary amines. merckmillipore.com | Polysubstituted nicotinamides |
| Suzuki Coupling | Reaction of the C-Br bonds with a library of aryl/heteroaryl boronic acids. merckmillipore.com | Di- and tri-aryl pyridine derivatives |
| Reductive Amination | Conversion of a derivative (e.g., an aldehyde formed from the acyl chloride) with amines. merckmillipore.com | Pyridine-based complex amines |
| N-Heterocycle Formation | Using a derivative of the starting compound in a subsequent automated cyclization step. merckmillipore.com | Fused heterocyclic systems |
Theoretical Prediction of Novel Derivative Activities and Synthetic Utility
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. tandfonline.com By using methods like Density Functional Theory (DFT) and molecular docking, researchers can predict the properties, reactivity, and biological activity of molecules before they are ever synthesized in the lab. nih.govnih.gov
For this compound, theoretical studies can guide future research in several ways. DFT calculations can be used to model reaction mechanisms and predict the regioselectivity of novel transformations, helping chemists design more efficient and selective synthetic routes. acs.org This is particularly valuable for predicting the outcomes of competing reaction pathways, such as selective functionalization of one of the two bromine atoms.
Furthermore, in silico screening can be used to predict the biological activity of virtual libraries of derivatives. tandfonline.comnih.gov By modeling how thousands of potential derivatives of this compound interact with specific biological targets like protein kinases or enzymes, researchers can identify the most promising candidates for synthesis. acs.orgnih.gov This approach, which combines computational design with automated synthesis, creates a powerful and efficient engine for drug discovery, allowing research efforts to be focused on compounds with the highest probability of success.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,6-dibromonicotinoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of nicotinoyl chloride precursors. A common approach is reacting 2,6-dihydroxynicotinic acid with brominating agents like PBr₃ or HBr in the presence of a catalyst (e.g., DMF). Reaction temperature (40–60°C) and stoichiometric ratios (1:3 substrate-to-brominating agent) are critical for yield optimization. Purification via recrystallization in dichloromethane/hexane mixtures reduces byproducts like 2,4-dibromo derivatives .
- Key Data :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 50°C | 75–82% |
| PBr₃ Ratio | 3.2 eq | 80% |
| Catalyst | DMF (5 mol%) | 85% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 160–170 ppm (carbonyl carbons) confirm the core structure.
- IR Spectroscopy : A strong C=O stretch at ~1750 cm⁻¹ and C-Br stretches at 650–750 cm⁻¹ validate functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z 295 (M⁺) and isotopic patterns consistent with bromine atoms (1:2:1 ratio for Br₂) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine atoms at the 2- and 6-positions activate the carbonyl carbon toward nucleophilic attack. Steric hindrance from bromine limits reactivity at the 3-position. To study this, conduct kinetic experiments with varying nucleophiles (e.g., amines, alcohols) and monitor reaction rates via HPLC. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distributions .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, solvent systems). To address this:
Standardize Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and solvent controls (DMSO ≤0.1%).
Dose-Response Analysis : Generate IC₅₀ curves across multiple replicates to identify outliers.
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like purity (>95% by HPLC) or stereochemical impurities .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; monitor decomposition via TLC or GC-MS.
- Humidity Sensitivity : Expose to 75% relative humidity; quantify hydrolysis products (e.g., nicotinic acid derivatives).
- Light Exposure : UV/Vis irradiation (254 nm) to assess photolytic degradation. Use Arrhenius modeling to predict shelf-life .
Data Interpretation and Experimental Design
Q. What computational tools are effective for predicting the binding affinity of this compound derivatives with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations.
- Docking : Use PyRx to screen against targets like kinase enzymes (PDB ID: 1ATP).
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates stable complexes). Validate with in vitro assays .
Q. How to address low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Optimize catalytic systems:
- Catalyst Screening : Test Pd(PPh₃)₄, Ni(dppp)Cl₂, or CuI with ligands like XPhos.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts.
- Additives : Use K₂CO₃ or CsF to stabilize intermediates. Monitor reaction progress with in situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
